PK 11195 Exhibits a 6.4-Fold Higher Equilibrium Binding Affinity for TSPO than Ro5-4864 in Rat Kidney Membranes
PK 11195 demonstrates significantly higher affinity for TSPO compared to the classical benzodiazepine TSPO ligand Ro5-4864. In equilibrium binding assays using rat kidney membranes, PK 11195 displays a Ki of 3.39 ± 0.34 nM (displacement) to 3.60 ± 0.41 nM (saturation), while Ro5-4864 exhibits a substantially weaker Ki of 20.04 ± 2.36 nM [1]. This 6.4-fold difference in binding affinity is critical for applications requiring high receptor occupancy at lower ligand concentrations.
| Evidence Dimension | Equilibrium binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.39 ± 0.34 nM (displacement); 3.60 ± 0.41 nM (saturation) |
| Comparator Or Baseline | Ro5-4864: Ki = 20.04 ± 2.36 nM |
| Quantified Difference | PK 11195 has approximately 6.4-fold higher affinity |
| Conditions | Rat kidney membranes; equilibrium binding assays |
Why This Matters
Higher affinity enables detection of lower-abundance TSPO in tissues and reduces required ligand concentration for in vitro assays, minimizing off-target effects and solvent interference.
- [1] Seneviratne MS, et al. Table 2: TSPO ligand binding affinity and kinetic parameters obtained by equilibrium binding and kinetic association assays. Sci Rep. 2016;6:18164. View Source
